molecular formula C7H8F3N B2900328 2-[1-(trifluoromethyl)cyclobutyl]acetonitrile CAS No. 1801173-93-2

2-[1-(trifluoromethyl)cyclobutyl]acetonitrile

カタログ番号: B2900328
CAS番号: 1801173-93-2
分子量: 163.143
InChIキー: OZIJSVBXYXXOLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[1-(trifluoromethyl)cyclobutyl]acetonitrile . It is primarily used to treat obsessive-compulsive disorder (OCD) and major depressive disorder (MDD).

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of fluvoxamine involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:

    Formation of the aromatic ring: The initial step involves the formation of the aromatic ring structure through a series of reactions, including Friedel-Crafts acylation.

    Introduction of functional groups: The nitrile group (CC#N) and fluorine atoms (F) are introduced through specific reactions, such as nucleophilic substitution and electrophilic aromatic substitution.

    Final assembly: The final step involves the coupling of the aromatic ring with the functional groups to form the desired compound.

Industrial Production Methods

Industrial production of fluvoxamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactors: Large batch reactors are used to carry out the synthesis steps under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.

化学反応の分析

Types of Reactions

Fluvoxamine undergoes various chemical reactions, including:

    Oxidation: Fluvoxamine can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert fluvoxamine to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of fluvoxamine with modified functional groups, which can have different pharmacological properties .

科学的研究の応用

Fluvoxamine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of SSRIs on chemical reactions and molecular interactions.

    Biology: Investigated for its effects on neurotransmitter systems and its potential role in neuroprotection.

    Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders such as OCD and MDD.

    Industry: Used in the pharmaceutical industry for the development of new antidepressant and anxiolytic medications.

作用機序

Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin (5-HT) in the brain, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is associated with improved mood and reduced anxiety. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin.

類似化合物との比較

Similar Compounds

    Paroxetine: Another SSRI used to treat depression and anxiety disorders.

    Sertraline: An SSRI with similar therapeutic effects but different chemical structure.

    Citalopram: An SSRI used for treating depression with a different side effect profile.

Uniqueness

Fluvoxamine is unique due to its specific chemical structure, which allows it to selectively inhibit serotonin reuptake with high affinity. This results in its distinct pharmacological profile and therapeutic effects compared to other SSRIs.

特性

IUPAC Name

2-[1-(trifluoromethyl)cyclobutyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N/c8-7(9,10)6(4-5-11)2-1-3-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIJSVBXYXXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。